molecular formula C10H8O3 B3384666 4-Methylbenzofuran-2-carboxylic acid CAS No. 5670-24-6

4-Methylbenzofuran-2-carboxylic acid

Cat. No.: B3384666
CAS No.: 5670-24-6
M. Wt: 176.17 g/mol
InChI Key: SNKGYZVEYQQMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzofuran-2-carboxylic acid (CAS 5670-24-6) is a high-purity chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol, belongs to the benzofuran carboxylic acid family, a class of structures recognized for their significant research value . The benzofuran-2-carboxylic acid core is a privileged scaffold in drug discovery, frequently employed as a potent phosphotyrosine mimic for the development of enzyme inhibitors . Recent investigations have identified specific benzofuran-2-carboxylic acid derivatives as potent and selective inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a key regulator of the T-cell receptor (TCR) signaling pathway . These inhibitors have demonstrated promising activity in boosting antitumor immunity and suppressing tumor growth in preclinical models, highlighting their potential in cancer immunotherapy . Furthermore, efficient synthetic routes to analogous compounds, such as microwave-assisted Perkin rearrangement, have been established, allowing for the rapid generation of diverse benzofuran-2-carboxylic acid libraries for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKGYZVEYQQMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(OC2=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5670-24-6
Record name 4-methyl-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 4 Methylbenzofuran 2 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 4-methylbenzofuran-2-carboxylic acid involves strategically disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnections focus on the formation of the furan (B31954) and benzene (B151609) rings.

A common strategy involves disconnecting the C-O and C-C bonds of the furan ring. The most logical C(2)-C(3) disconnection points towards precursors like a substituted phenol (B47542) and a two-carbon synthon for the carboxylic acid moiety. One powerful retrosynthetic approach identifies a substituted o-hydroxyphenyl derivative and a component that will form the C2-C3 bond of the furan ring. For instance, a disconnection can be made between the oxygen atom and the C2 of the furan ring, and between C2 and C3, leading back to p-cresol (B1678582) and a suitable acetylene (B1199291) derivative.

Another key disconnection strategy breaks the molecule down at the C(7a)-O bond and the C(2)-C(3) bond, suggesting a synthesis starting from a substituted phenol and an α-halo ketone. A particularly effective approach for benzofuran-2-carboxylic acids is the disconnection of the furan ring, which leads back to a substituted 3-halocoumarin, the precursor for the Perkin rearrangement. nih.govresearchgate.net This is often the most direct route for this class of compounds.

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection Strategy Key Bonds Broken Precursor Fragments
Perkin Rearrangement Route C-O and C-C in furan ring 6-Methyl-3-halocoumarin
Phenol + Alkyne Route C(7a)-O and C(2)-C(3) p-Cresol and an acetylene carboxylate derivative
Phenoxyketone Cyclization C(3)-C(3a) An α-phenoxy ketone derived from p-cresol
Hydroxybenzyl Ketone Route C(2)-O An o-hydroxybenzyl ketone

Classical and Established Synthetic Routes

Perkin Rearrangement-Based Syntheses

The Perkin rearrangement is a classical and highly effective method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. wikipedia.orgdrugfuture.com This reaction, first reported by William Henry Perkin in 1870, involves a coumarin-benzofuran ring contraction. drugfuture.com The synthesis specific to the 4-methyl derivative would start with 6-methylcoumarin, which is then halogenated to produce 3-halo-6-methylcoumarin.

The mechanism proceeds via a base-catalyzed cleavage of the lactone ring in the 3-halocoumarin. nih.gov This ring-opening is followed by an intramolecular nucleophilic attack where the newly formed phenoxide attacks the vinyl halide, leading to the formation of the benzofuran (B130515) ring system. nih.gov The reaction is typically carried out by heating the 3-halocoumarin with an alkali hydroxide (B78521), like sodium hydroxide in ethanol (B145695). nih.govdrugfuture.com Modern adaptations of this method utilize microwave assistance to significantly reduce reaction times from hours to mere minutes while achieving very high yields. nih.gov

Cyclization Reactions of Phenoxyalkanones or o-Hydroxybenzyl Ketones

The intramolecular cyclization of α-phenoxy ketones is a well-established route to substituted benzofurans. For the synthesis of this compound, a suitable precursor would be an α-(4-methylphenoxy)acetoacetic ester. The cyclization of these ketones is typically promoted by dehydrating agents or acids. A powerful and efficient method uses Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to facilitate the cyclodehydration under mild conditions, providing good to excellent yields of the benzofuran core. researchgate.net

Alternatively, the cyclization of o-hydroxybenzyl ketones provides another pathway. researchgate.net This approach would involve a precursor such as a derivative of 2-hydroxy-5-methylacetophenone. The synthesis proceeds through the formation of the furan ring via intramolecular condensation.

Base-Mediated Approaches and Ester Hydrolysis Techniques

Base-mediated reactions are fundamental to many synthetic routes for this compound. In the Perkin rearrangement, a strong base like sodium hydroxide is essential for the initial ring fission of the coumarin (B35378) precursor. nih.gov Similarly, the synthesis from phenols and α-bromo ketones often involves a base to deprotonate the phenol, enabling it to act as a nucleophile. researchgate.net

A common feature of many synthetic strategies is the initial formation of an ester of this compound, such as a methyl or ethyl ester. acs.orgnih.gov This is often advantageous for purification and handling. The final step to obtain the target carboxylic acid is a straightforward ester hydrolysis. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to protonate the resulting carboxylate salt. acs.orgresearchgate.net

Modern Catalytic Approaches

Transition Metal-Catalyzed Cyclizations (e.g., Copper, Palladium)

Modern organic synthesis heavily relies on transition metal catalysis to construct complex molecules like this compound with high efficiency and selectivity. nih.govacs.orgelsevier.com

Copper-Catalyzed Syntheses: Copper catalysts are widely used for the synthesis of benzofurans. rsc.orgrsc.org A prominent method involves the one-pot reaction of a phenol with an alkyne. researchgate.net For the target molecule, this would involve reacting p-cresol with an appropriate alkyne carboxylate derivative. The copper catalyst facilitates the nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization to form the benzofuran ring. rsc.orgrsc.org Various copper salts, including CuI and Cu(OTf)₂, have proven effective. rsc.orgacs.org

Palladium-Catalyzed Syntheses: Palladium catalysis offers a powerful and versatile toolkit for benzofuran synthesis. nih.govscribd.com One common strategy is the intramolecular cyclization of o-alkynylphenols or related substrates. nih.gov Another powerful approach is the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne (a Sonogashira-type coupling), followed by an intramolecular cyclization. researchgate.net For the synthesis of this compound, this could involve coupling 2-halo-4-methylphenol with propiolic acid or its ester equivalent. The choice of palladium catalyst and ligands, such as XPhos, is crucial for achieving high yields and preventing side reactions. nih.govrsc.org

Table 2: Comparison of Catalytic Methods

Catalyst Type Typical Precursors Key Advantages
Copper (Cu) Phenols, Alkynes Readily available starting materials, use of O₂ as a sustainable oxidant. rsc.org
Palladium (Pd) o-Halophenols, Alkynes High functional group tolerance, excellent yields, well-defined catalytic cycles. nih.govrsc.org
Iridium (Ir) α-Aryloxy ketones Efficient cyclodehydration at ambient temperatures. organic-chemistry.org
Gold (Au) Alkynyl esters, Quinols High yields under specific catalytic conditions. acs.org

Photocatalytic and Electrocatalytic Methodologies

While specific photocatalytic or electrocatalytic syntheses for this compound are not extensively documented, recent advancements in the synthesis of related benzofuran structures highlight the potential of these technologies.

Photocatalysis: A notable development is the photocatalytic aerobic oxidative transformation of 4-hydroxycoumarins into 2-hydroxybenzofuran-3(2H)-ones. thieme-connect.com This process utilizes lead-free double perovskite Cs2AgBiBr6 nanocrystals as a promoter and proceeds under visible blue light irradiation at room temperature. thieme-connect.com The reaction, which can be performed with various alcohols and amines, achieves yields of up to 86%. thieme-connect.com Researchers demonstrated the scalability of this method with a successful gram-scale synthesis, and the catalyst was shown to be reusable for at least five cycles with only a minor decrease in performance. thieme-connect.com This type of visible-light-mediated catalysis represents a significant step forward, offering a pathway that could be adapted for the synthesis of other benzofuran derivatives. nih.gov

Green Chemistry Principles in Synthetic Design

The integration of green chemistry is pivotal in modern organic synthesis, focusing on reducing waste, using safer solvents, and improving energy efficiency.

Solvent-Free Reactions and Aqueous Media Syntheses

While completely solvent-free reactions for this compound are not prominently featured in recent literature, a clear trend towards using more environmentally benign solvents, particularly aqueous systems, is evident.

Several synthetic protocols for benzofuran-2-carboxylic acid and its derivatives now employ water or aqueous mixtures. For instance, the classic Perkin rearrangement to form benzofuran-2-carboxylic acids is often conducted in a mixture of ethanol and aqueous sodium hydroxide. nih.gov Similarly, the hydrolysis of ester precursors to yield the final carboxylic acid is frequently carried out in aqueous or mixed solvent systems, such as water and methanol. unimi.it

More advanced methods include copper-promoted reactions for the synthesis of benzofuran derivatives which can be performed in mixtures of water and other solvents like dimethyl sulfoxide (B87167) (DMSO). acs.org An efficient synthesis of hydroxylated benzofurans has been reported via the cross-coupling of catechols and hydroxycoumarins in water, using molecular oxygen as the ultimate oxidant, which showcases high atom economy. mdpi.com Another approach involves the Friedländer condensation reaction to prepare quinoline (B57606) precursors for benzofuran synthesis, which can be effectively carried out in 80% ethanol using KHSO₄ as a catalyst. nih.gov These examples underscore a strategic shift away from hazardous organic solvents towards safer, water-based systems.

Microwave-Assisted Protocols and Energy Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the production of benzofuran-2-carboxylic acids, offering significant advantages in terms of energy efficiency and reaction time. The Perkin rearrangement, a key reaction for producing these compounds from 3-halocoumarins, has been successfully optimized using microwave irradiation. nih.gov

Conventionally, this rearrangement requires refluxing for approximately 3 hours. nih.gov In stark contrast, the microwave-assisted protocol reduces the reaction time to just 5 minutes, achieving excellent yields. nih.gov This dramatic reduction in reaction time directly translates to lower energy consumption. Research has shown that for the synthesis of a substituted benzofuran-2-carboxylic acid from its corresponding 3-bromo-4-methylcoumarin, a microwave power of 300W at 79°C for 5 minutes provides an optimal yield of 99%. nih.gov Increasing the power to 500W led to a slight decrease in yield, demonstrating the importance of precise parameter control. nih.gov

The following table summarizes the optimization of microwave power for this reaction.

Optimization of Microwave-Assisted Perkin Rearrangement
Power (Watts)Time (minutes)Temperature (°C)Yield (%)Reference
250579Incomplete Reaction nih.gov
30057999 nih.gov
40057999 nih.gov
50059090 nih.gov

This expedited and high-yield protocol serves as an efficient and energy-saving alternative to traditional synthetic methods. nih.gov

Optimization of Reaction Parameters and Process Scale-Up Considerations

The successful transition from laboratory-scale synthesis to industrial production hinges on rigorous optimization of reaction parameters and careful consideration of process scale-up. For the synthesis of this compound and its analogues, this involves fine-tuning catalysts, reaction conditions, and workflow efficiency.

Optimization: As demonstrated in microwave-assisted protocols, optimizing parameters like power, temperature, and reaction time is crucial for maximizing yield and minimizing energy consumption. nih.gov Beyond microwave settings, the optimization of catalytic systems is a key area of research. For instance, in the palladium-catalyzed C-H arylation of benzofuran-2-carboxamide (B1298429) derivatives, studies have systematically screened various additives to enhance reaction efficiency. mdpi.com The choice of base, such as sodium acetate, and the potential inclusion of co-additives like pivalic acid are carefully evaluated to achieve the highest possible yields. mdpi.com

Scale-Up: For industrial applications, process efficiency is paramount. A method developed for the synthesis of 4-benzofuran-carboxylic acid (an isomer of the title compound) highlights a key scale-up strategy: performing multiple synthetic steps in a "one-pot" fashion without isolating the intermediate compounds. google.com This approach significantly improves productivity and reduces waste from purification steps. The process involves a sequence of reactions—silylation, ozonolysis, oxidation, esterification, and finally aromatization—where only the final product is isolated, demonstrating a highly efficient, industrially viable route. google.com Furthermore, the successful gram-scale synthesis reported for a photocatalytic route shows that even novel, advanced methodologies are being designed with scalability in mind. thieme-connect.com

Chemical Reactivity and Mechanistic Investigations of 4 Methylbenzofuran 2 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a versatile functional handle, enabling a variety of chemical transformations including esterification, amidation, decarboxylation, and reduction/oxidation reactions.

The conversion of carboxylic acids into esters and amides is a fundamental and widely utilized transformation in organic synthesis. These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy (-OR) or amino (-NR'R'') group, respectively.

Esterification: Esterification of benzofuran-2-carboxylic acids is commonly achieved through the Fischer esterification method. masterorganicchemistry.com This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com For instance, the synthesis of various benzofuran-2-carboxylic acid ethyl ester derivatives has been reported as a route to potent anti-tumor agents. researchgate.net The synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Methyl Ester has been documented, starting from 3,5-dihydroxybenzoate, which undergoes cyclization and subsequent esterification. researchgate.netmdpi.com

Amidation: The direct condensation of a carboxylic acid with an amine to form an amide is challenging due to an initial acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com Therefore, the carboxylic acid must first be "activated". A common method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. nih.gov This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to yield the corresponding amide. nih.gov Boron-based catalysts have also been developed to facilitate direct amidation under milder conditions, avoiding the need for stoichiometric activating agents. organic-chemistry.orgucl.ac.uk The synthesis of various amide derivatives of benzodifuran-2-carboxylic acid has been accomplished by first converting the acid to its acid chloride and then reacting it with different amines. nih.gov

Table 1: Common Reagents for Esterification and Amidation

Transformation Reagent(s) Typical Conditions
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) Heat, excess alcohol masterorganicchemistry.com

| Amidation (via Acid Chloride) | 1. Oxalyl Chloride or Thionyl Chloride 2. Amine, Base (e.g., Triethylamine) | 1. Anhydrous solvent 2. Anhydrous solvent, often at 0°C to room temp. nih.gov | | Direct Amidation | Amine, Boronic Acid Catalyst | Ambient temperature, molecular sieves organic-chemistry.org |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures or specific catalytic systems. The stability of the resulting carbanion intermediate is a key factor.

Silver-catalyzed protodecarboxylation in DMSO has been shown to be effective for various heteroaromatic carboxylic acids. organic-chemistry.org Another pathway is halodecarboxylation (the Hunsdiecker reaction and its modifications), where a silver salt of the carboxylic acid reacts with a halogen (e.g., bromine) to form an organohalide with the loss of CO₂. nih.gov This proceeds through a radical mechanism. While not specifically detailed for 4-methylbenzofuran-2-carboxylic acid, these general principles suggest that its decarboxylation would likely require forcing conditions or conversion to a suitable derivative to facilitate the loss of the C-2 carboxyl group.

Reduction: The carboxylic acid group is generally resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce a carboxylic acid to a primary alcohol. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during aqueous workup. For this compound, this would yield (4-methylbenzofuran-2-yl)methanol. It is also possible to selectively hydrogenate the furan (B31954) ring while preserving the carboxylic acid moiety. Studies on 2-furancarboxylic acid have shown that palladium catalysts can effectively hydrogenate the furan C=C bonds to yield tetrahydrofuran-2-carboxylic acid with high selectivity. d-nb.info

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally inert to further oxidation under standard conditions. However, the methyl group at the 4-position is susceptible to oxidation. Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic methyl group to a carboxylic acid. masterorganicchemistry.com This would transform this compound into benzofuran-2,4-dicarboxylic acid. The oxidation of substituted toluenes to the corresponding benzoic acids can also be achieved using molecular oxygen with specific cobalt-based catalysts. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

The benzofuran ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused rings and the existing substituents (the 4-methyl group and the 2-carboxylic acid group). The furan ring is generally more reactive than the benzene (B151609) ring towards electrophiles.

Halogenation, particularly bromination, of benzofuran derivatives has been studied. researchgate.net The presence of bromine in the benzofuran system has been linked to cytotoxic activity in certain derivatives. researchgate.net Electrophilic bromination of the benzofuran ring would likely occur at an activated position. Given that the 2-position is occupied, substitution would be directed to other positions on the heterocyclic or benzene ring.

While direct electrophilic halogenation of the aromatic core is common, another important halogenation reaction is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orglibretexts.org This reaction achieves α-halogenation of a carboxylic acid. However, it requires the presence of an α-hydrogen, which this compound lacks. The reaction proceeds by first converting the carboxylic acid into an acid bromide using PBr₃, which then enolizes, allowing for α-bromination. libretexts.org This specific pathway is not applicable to the title compound.

Table 2: Potential Halogenation Reactions

Reaction Type Reagent(s) Potential Product Site Notes
Electrophilic Aromatic Bromination Br₂, Lewis Acid (e.g., FeBr₃) Benzofuran Ring (e.g., 3-, 5-, or 7-position) Position depends on directing effects of existing groups.
N-Bromosuccinimide (NBS) NBS, Chloroform Benzofuran Ring Used for bromination of related benzodifuran systems. nih.gov

Nitration: Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electrophile is the nitronium ion (NO₂⁺). The position of nitration on the this compound ring would be determined by the directing effects of the substituents. The electron-donating methyl group and the electron-rich benzofuran system activate the ring, while the carboxylic acid group is deactivating. Another potential pathway is decarboxylative nitration, where certain α,β-unsaturated carboxylic acids can be converted to nitroolefins. chemrevlett.com Given the structure of the title compound, direct electrophilic substitution on the aromatic ring is the more anticipated pathway. The reaction often requires controlled temperatures due to its exothermic nature. google.com

Sulfonation: Sulfonation is the introduction of a sulfonic acid (-SO₃H) group using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) or concentrated sulfuric acid. The reaction is reversible and the position of substitution is governed by similar electronic principles as nitration. No specific studies on the sulfonation of this compound were found, but the reaction would be expected to proceed on one of the activated positions of the benzofuran nucleus.

Nucleophilic Substitution Reactions and Ring Transformations

The carboxylic acid group in this compound is the primary site for nucleophilic acyl substitution reactions. These reactions proceed through a characteristic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub Subsequent collapse of this intermediate results in the expulsion of a leaving group, typically a water molecule, and the formation of a new acyl derivative. The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. libretexts.org

Common nucleophilic substitution reactions for this compound include esterification and amidation. For instance, the reaction with alcohols in the presence of an acid catalyst, known as Fischer esterification, yields the corresponding esters. orgoreview.commasterorganicchemistry.commasterorganicchemistry.com Similarly, amides can be synthesized by reacting the carboxylic acid with amines, often facilitated by coupling agents or by first converting the carboxylic acid to a more reactive derivative like an acid chloride. youtube.comlibretexts.orgyoutube.com The direct reaction with amines can be challenging as the basic amine can deprotonate the carboxylic acid to form a stable salt; however, heating this salt can lead to the formation of the amide. libretexts.org

The formation of the acid chloride, 4-Methylbenzofuran-2-carbonyl chloride, is a key step in activating the carboxylic acid for further reactions. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.govguidechem.com The resulting acid chloride is significantly more reactive towards nucleophiles than the parent carboxylic acid. uomustansiriyah.edu.iq

While the benzofuran ring is generally stable, ring transformations can occur under specific conditions. One of the most relevant ring transformations in the context of this class of compounds is the Perkin rearrangement, which is a method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. nih.gov This reaction involves a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic attack to form the benzofuran ring. nih.gov

Derivatization Strategies for Structural Diversification

The structural diversification of this compound is primarily achieved through derivatization of the carboxylic acid functionality. This allows for the introduction of a wide array of substituents, leading to the synthesis of novel compounds with potentially altered physicochemical properties and biological activities. acs.org The most common derivatization strategies involve the formation of esters and amides. nih.govresearchgate.netresearchgate.net

Esterification: The conversion of this compound to its corresponding esters can be accomplished through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. orgoreview.commasterorganicchemistry.commasterorganicchemistry.com Alternatively, esters can be synthesized by reacting the more reactive 4-Methylbenzofuran-2-carbonyl chloride with an alcohol. uomustansiriyah.edu.iq These ester derivatives are valuable as they can serve as intermediates for further synthetic transformations or as final products themselves.

Amidation: The formation of amides from this compound is a crucial strategy for structural diversification, as the amide bond is a key feature in many biologically active molecules. bath.ac.uk A common method involves the conversion of the carboxylic acid to the acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with a primary or secondary amine. nih.govresearchgate.net Another approach is the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct formation of the amide bond between the carboxylic acid and an amine. youtube.com These amide derivatives have been explored for various applications, including the development of potential anticancer agents. nih.govresearchgate.net

The following table summarizes some examples of derivatization reactions starting from substituted benzofuran-2-carboxylic acids, which are analogous to the potential derivatizations of this compound.

Starting MaterialReagentsProduct TypeReference
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acidOxalyl chloride, Ammonium hydroxide (B78521)Amide nih.gov
Substituted 3-methyl-benzofuran-2-carboxylic acidOxalyl chloride, various amines, triethylamineAmide researchgate.net
2-Hydroxy-5-nitrobenzaldehydeBromomalonic acidCarboxylic acid ester youtube.com
5-Bromo-benzofuran-2-carboxamide3-(4-piperazin-1-ylbutyl)indole-5-carbonitrile, Pd catalystAmide google.com

Exploration of Novel Reaction Pathways and Rearrangements

The exploration of novel reaction pathways and rearrangements of this compound is an active area of research, driven by the need for efficient synthetic routes to complex molecules. Rearrangement reactions, which involve the migration of an atom or group within a molecule, can lead to the formation of new structural isomers. ck12.orgmasterorganicchemistry.com

A significant rearrangement reaction related to the synthesis of the benzofuran-2-carboxylic acid scaffold is the Perkin rearrangement. This reaction transforms 3-halocoumarins into benzofuran-2-carboxylic acids under basic conditions. nih.gov The mechanism involves a base-catalyzed opening of the lactone ring of the coumarin, followed by an intramolecular nucleophilic substitution that leads to the formation of the five-membered furan ring. nih.gov

Another relevant rearrangement is the Claisen rearrangement, which has been utilized in the synthesis of substituted benzofurans. For instance, the thermal intramolecular cyclization of a phenyl propargyl ether can proceed through a Claisen rearrangement to form a 2-methylbenzofuran (B1664563) derivative. researchgate.netunimi.it

While the aforementioned rearrangements are primarily used in the synthesis of the benzofuran-2-carboxylic acid core, the potential for this compound to undergo other novel reactions and rearrangements is of interest. For example, decarboxylation of the carboxylic acid group could lead to the formation of 4-methylbenzofuran (B3053873), a reaction that can sometimes be facilitated by copper catalysts or photoredox catalysis under specific conditions. organic-chemistry.org The benzofuran ring itself can participate in various cycloaddition and transition-metal-catalyzed cross-coupling reactions, opening up further avenues for structural modification. acs.orgrsc.org

Reaction Kinetics and Mechanistic Elucidation Studies

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Detailed kinetic studies have been performed on the Perkin rearrangement, which provides a route to benzofuran-2-carboxylic acids. These studies, supported by the determination of Hammett reaction constants, suggest a two-stage mechanism. The first stage is a rapid, base-catalyzed ring fission of the starting 3-halocoumarin, which appears to be the rate-determining step involving the addition of a hydroxide anion to the carbonyl group. The second stage is a relatively slower first-order cyclization process. nih.gov

The mechanism of nucleophilic acyl substitution at the carboxylic acid group of this compound follows a well-established addition-elimination pathway. masterorganicchemistry.compressbooks.pub The reaction is initiated by the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the leaving group re-forms the carbonyl double bond. masterorganicchemistry.com In the case of Fischer esterification, isotopic labeling experiments have confirmed that the oxygen atom from the alcohol is incorporated into the ester, and the oxygen from the carboxylic acid's hydroxyl group is eliminated as water. masterorganicchemistry.com

While specific kinetic data for the reactions of this compound itself are not extensively reported in the literature, the general principles of reaction kinetics for nucleophilic acyl substitutions and electrophilic aromatic substitutions on the benzofuran ring would apply. The rates of these reactions would be influenced by factors such as the nature of the solvent, the concentration of reactants, temperature, and the presence of catalysts.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 4 Methylbenzofuran 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (1D) NMR (e.g., ¹H, ¹³C NMR) Methodologies

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular structure. The acidic proton of a carboxylic acid typically appears as a broad singlet in the ¹H NMR spectrum at a characteristic downfield chemical shift, often around 12-13 ppm, due to strong deshielding and hydrogen bonding. pressbooks.pubmdpi.com The carbon atom of the carboxyl group resonates in the ¹³C NMR spectrum in a distinct region between 165 and 185 ppm. pressbooks.pub

For derivatives such as 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, detailed 1D NMR data has been fully assigned. mdpi.com In the ¹H NMR spectrum recorded in DMSO-d6, the carboxylic acid proton appears at 12.88 ppm and the hydroxyl proton at 9.67 ppm. mdpi.com The aromatic protons on the benzofuran (B130515) ring system and the methyl group protons show specific chemical shifts and coupling patterns that are instrumental in confirming the substitution pattern. mdpi.com The corresponding ¹³C NMR spectrum shows the carboxylic carbon at 167.59 ppm, with other aromatic and aliphatic carbons appearing at their expected chemical shifts. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid in DMSO-d6. mdpi.com
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-CH₃2.39 (s, 3H)14.08
36.80 (s, 1H)102.52
3a-122.57
4-113.49
4-COOH12.88 (s, 1H)167.59
57.28 (d, J=2.2 Hz, 1H)103.88
6-OH9.67 (s, 1H)156.04
77.07 (d, J=2.2 Hz, 1H)122.07
7a-154.38
2-155.81

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY) Techniques for Assignment

While 1D NMR provides primary data, 2D NMR techniques are essential for unambiguously assigning these signals and elucidating complex structural connectivities. princeton.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in a spin system. For instance, in a derivative like 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester, a COSY experiment would confirm the coupling between the methyl protons at position 2 and the furan (B31954) ring proton at position 3. unimi.it

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon atoms to their attached protons. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. unimi.it

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is invaluable as it shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). youtube.com It helps to piece together the entire carbon skeleton. For example, an HMBC correlation from the methyl protons (2-CH₃) to the carboxylic carbon (4-COOH) would establish their relative positions in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and substitution patterns. In the case of the methyl ester of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, a NOESY experiment revealed spatial correlations between the hydroxyl proton and the aromatic protons at positions 5 and 7, confirming their proximity on the ring. unimi.it

Table 2: Application of 2D NMR Techniques for Structural Elucidation of Benzofuran Derivatives. unimi.ityoutube.com
2D NMR TechniqueType of CorrelationInformation GainedExample Application
COSY¹H – ¹H (through 2-3 bonds)Identifies neighboring protons.Correlation between H-5 and H-7 in the aromatic ring.
HSQC¹H – ¹³C (through 1 bond)Assigns carbon signals to their directly attached protons.Matching the signal of H-3 to the signal of C-3.
HMBC¹H – ¹³C (through 2-3 bonds)Connects molecular fragments and confirms substitution.Correlation from 2-CH₃ protons to C-2 and C-3.
NOESY¹H – ¹H (through space)Determines spatial proximity and stereochemistry.Correlation between the 6-OH proton and the H-5/H-7 protons.

Solid-State NMR Applications

For crystalline materials, solid-state NMR (ssNMR) provides information that is inaccessible in solution. Carboxylic acids, including benzofuran-2-carboxylic acid derivatives, often form well-defined hydrogen-bonded dimers in the solid state. acs.org Solid-state ¹³C and ¹H NMR can probe the local environment within the crystal lattice, revealing information about polymorphism and molecular packing. Advanced ssNMR experiments can even characterize the dynamics of hydrogen bonding and proton transfer within these dimeric structures, offering a deeper understanding of the supramolecular chemistry of the compound. acs.orgacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization source like Electrospray Ionization (ESI), provides a highly accurate measurement of a molecule's mass. nih.gov This precision allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula. For 4-Methylbenzofuran-2-carboxylic acid (C₁₀H₈O₃), the calculated monoisotopic mass is 176.04734 Da. An HRMS measurement yielding a value extremely close to this, typically within 5 ppm, would serve as definitive proof of its molecular formula, distinguishing it from any other isomers. This technique is routinely used to characterize newly synthesized benzofuran derivatives. mdpi.commdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation where a specific precursor ion is selected, fragmented, and its resulting product ions are analyzed. researchgate.net This controlled fragmentation provides a "fingerprint" of the molecule's structure. Studies on related 2-aroylbenzofuran derivatives using ESI-MS/MS have identified characteristic fragmentation pathways. researchgate.netnih.gov

Upon protonation, the [M+H]⁺ ion of this compound would be expected to undergo several key fragmentations:

Loss of Water ([M+H - H₂O]⁺) : A common fragmentation for carboxylic acids.

Loss of Carbon Monoxide ([M+H - CO]⁺) : Resulting from the fragmentation of the furan ring or the carboxyl group.

Decarboxylation ([M+H - CO₂]⁺) : Loss of carbon dioxide to yield a 4-methylbenzofuran (B3053873) cation.

The analysis of these fragmentation patterns, as detailed in studies of similar compounds, allows for the confirmation of the core benzofuran structure and the positions of its substituents. researchgate.netnih.gov

Table 3: Predicted Key Fragments for this compound in ESI-MS/MS.
Precursor Ion [M+H]⁺ (m/z)Fragment IonNeutral LossProposed Structure of Fragment
177.05[M+H - H₂O]⁺H₂O (18 Da)Acylium ion intermediate
177.05[M+H - CO]⁺CO (28 Da)Fragmented ring structure
177.05[M+H - H₂O - CO]⁺H₂O + CO (46 Da)4-Methylbenzofuran cation
177.05[M+H - CO₂]⁺CO₂ (44 Da)Protonated 4-methylbenzofuran

Ionization Methods (e.g., ESI, CI, EI)

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. The choice of ionization method is critical, as it dictates the nature of the ions generated and the extent of fragmentation observed. For benzofuran carboxylic acids, several methods are applicable.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for polar and thermally fragile molecules like carboxylic acids. Typically, the analysis is performed in negative ion mode, where the carboxylic acid proton is easily lost, generating an abundant deprotonated molecule, [M-H]⁻. This method provides a clear determination of the molecular weight with minimal fragmentation. Studies on related compounds, such as 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, have successfully employed ESI-MS for structural elucidation.

Chemical Ionization (CI): CI is another soft ionization method, generally used for relatively volatile compounds. It is gentler than Electron Ionization (EI) and produces ions through proton transfer reactions with a reagent gas. This typically results in a protonated molecule, [M+H]⁺, which provides strong evidence for the molecular weight while inducing less fragmentation than EI.

Electron Ionization (EI): EI is a classical, hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation patterns. While the molecular ion peak may be weak or absent for some molecules, the fragment ions provide a detailed fingerprint that is invaluable for structural confirmation and for identifying unknown compounds by comparison with spectral libraries. The NIST Chemistry WebBook contains EI mass spectra for the parent compound, Benzofuran-2-carboxylic acid, which serves as a reference for the fragmentation pathways of the core structure.

Table 1: Comparison of Ionization Methods for this compound

Ionization Method Typical Ion Formed Fragmentation Key Application
Electrospray Ionization (ESI) [M-H]⁻ (Negative Mode) Minimal Accurate Molecular Weight of Polar Analytes
Chemical Ionization (CI) [M+H]⁺ (Positive Mode) Low to Moderate Molecular Weight Determination for Volatile Analytes

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing detailed information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectrum is dominated by characteristic absorptions of the carboxylic acid and the substituted benzofuran ring.

Carboxylic acids in the solid state or in concentrated solutions typically exist as hydrogen-bonded dimers. This dimerization has a profound effect on the IR spectrum. The O-H stretching vibration appears as a very broad and strong absorption band, generally spanning from 2500 to 3300 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding in the dimer. The carbonyl (C=O) stretching vibration of this dimer is found at approximately 1710 cm⁻¹, a lower frequency compared to its monomeric form due to the hydrogen bonding.

The benzofuran scaffold contributes additional characteristic bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic and furan rings (typically 1450-1600 cm⁻¹), and the C-O-C stretching of the furan ring. A detailed study on the parent compound, 1-benzofuran-2-carboxylic acid, provides well-defined assignments for these vibrations.

Table 2: Predicted Characteristic IR Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300-2500 (very broad) O-H stretch Carboxylic Acid (Dimer)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy provides valuable information about the conjugated π-electron system of the benzofuran core. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy antibonding orbitals (π*).

The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. The benzofuran ring system is the primary chromophore responsible for the characteristic UV absorption. The electronic transitions observed in benzofuran derivatives are typically π → π* transitions, which are characteristic of conjugated systems and are generally of high intensity. The presence of non-bonding electrons on the oxygen atom of the furan ring and the carboxylic acid group can also lead to n → π* transitions, which are typically of lower intensity.

The UV-Vis spectral data for the parent compound, benzofuran-2-carboxylic acid, as reported in the NIST Chemistry WebBook, provides a strong basis for understanding the electronic properties of its derivatives. nist.govnist.gov

Table 1: UV-Vis Spectral Data for Benzofuran-2-carboxylic acid

Wavelength (λmax) (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventReference
29819950Ethanol (B145695) nist.gov
29220420Ethanol nist.gov
2557080Ethanol nist.gov
2497940Ethanol nist.gov
21019950Ethanol nist.gov

The spectrum of benzofuran-2-carboxylic acid shows multiple absorption bands, which is characteristic of complex aromatic systems. The intense bands around 292-298 nm and 210 nm are likely due to π → π* transitions within the conjugated benzofuran system. The shoulders or less intense peaks observed at 249-255 nm could also be attributed to π → π* transitions or potentially have contributions from n → π* transitions.

For this compound, these absorption maxima are expected to be slightly red-shifted (to longer wavelengths) due to the hyperconjugative and inductive effects of the methyl group. Research on other substituted benzofurans has shown that the position and nature of substituents on the phenyl ring can influence the shape and position of the absorption maxima. researchgate.net The electronic richness of the benzofuran ring system makes it reactive toward electrophiles and its electronic properties are a subject of interest in the synthesis of novel heterocyclic systems. researchgate.net

The study of electronic transitions through UV-Vis spectroscopy is fundamental in confirming the structure of newly synthesized derivatives and in understanding their photophysical properties, which is crucial for applications in materials science and medicinal chemistry. researchgate.net

Theoretical and Computational Chemistry Studies on 4 Methylbenzofuran 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like 4-Methylbenzofuran-2-carboxylic acid, these studies would provide insights into its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the target molecule, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict various properties.

Studies on the parent compound, 1-benzofuran-2-carboxylic acid, have used DFT to calculate optimized geometric parameters (bond lengths and angles), which were found to be in good agreement with experimental data from X-ray diffraction. Similar calculations for the 4-methyl derivative would reveal how the methyl group at the C4 position influences the planarity and geometry of the benzofuran (B130515) ring and the orientation of the carboxylic acid group.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Parameter Expected Value (eV) Significance
EHOMO ~ -6.3 Energy of the highest occupied molecular orbital
ELUMO ~ -1.6 Energy of the lowest unoccupied molecular orbital

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In studies of 1-benzofuran-2-carboxylic acid, the MEP map shows the most negative potential localized on the oxygen atoms of the carboxylic acid group, identifying them as the primary sites for electrophilic interaction. For this compound, an MEP analysis would similarly highlight the electronegative oxygen atoms, but would also detail how the methyl group influences the electron density across the aromatic ring system.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is used to identify the stable three-dimensional shapes (conformers) of a molecule and the energy barriers between them. For derivatives of benzofuran-2-carboxylic acid, a key aspect is the rotation around the single bond connecting the carboxylic acid group to the benzofuran ring. A potential energy surface (PES) map would be generated by systematically rotating this dihedral angle and calculating the energy at each step. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for interconversion. This analysis would determine the preferred orientation of the carboxylic acid group relative to the planar benzofuran core in this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to explore the pathways of chemical reactions, providing detailed information about intermediates and energy barriers.

A common synthesis route for benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. A computational study of this reaction for the 4-methyl substituted precursor would involve locating the transition state (TS) for the key steps, such as the base-catalyzed ring fission and subsequent intramolecular cyclization. Characterizing the TS involves calculating its geometry and energy. A frequency calculation is then performed to confirm it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. This would provide a quantitative understanding of the reaction's feasibility and kinetics.

Reaction Pathway Prediction and Energetics

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, predicting the most likely pathways, and calculating the associated energy changes. For the synthesis of benzofuran-2-carboxylic acids, a common and historically significant method is the Perkin rearrangement of 3-halocoumarins. nih.gov This reaction involves a base-catalyzed ring contraction where a six-membered coumarin (B35378) ring transforms into a five-membered benzofuran ring. nih.gov

Theoretical studies can model this entire process to understand its energetics. Using quantum mechanical methods like Density Functional Theory (DFT), chemists can map the potential energy surface of the reaction. This involves:

Identifying Intermediates and Transition States: The reaction proceeds through several steps, including the initial base-catalyzed fission of the coumarin ring to form a phenoxide anion intermediate, followed by an intramolecular attack to form the new five-membered ring. nih.gov Computational models can calculate the geometries and energies of the starting materials, intermediates, transition states, and final products.

Calculating Activation Energies: The energy difference between the reactants and the transition state for each step is the activation energy. This value is crucial as it determines the rate of the reaction. A lower activation energy implies a faster reaction step.

While specific energetic data for the 4-methyl derivative's synthesis is not available, the general mechanistic pathway for the Perkin rearrangement provides a clear framework for such a computational study. The presence of the methyl group at the 4-position would influence the electron distribution in the benzene (B151609) ring, which in turn would subtly alter the stability of the intermediates and the heights of the energy barriers throughout the reaction pathway. A detailed computational analysis would quantify these electronic and steric effects.

Table 1: Key Steps in the Perkin Rearrangement for Computational Analysis This table outlines the typical steps of the Perkin rearrangement of a 3-halocoumarin that would be modeled computationally to determine the reaction pathway and energetics.

StepDescriptionComputational Goal
1Base-catalyzed hydrolysis and opening of the coumarin lactone ring.Model the attack of the hydroxide (B78521) ion and calculate the energy barrier for ring fission.
2Formation of a phenoxide anion and a vinyl halide moiety.Optimize the geometry of the resulting intermediate and determine its stability.
3Intramolecular nucleophilic attack of the phenoxide on the vinyl halide.Locate the transition state for the ring-closing step (cyclization) and calculate its activation energy.
4Elimination and subsequent workup.Model the final steps to yield the stable benzofuran-2-carboxylic acid and calculate the overall reaction enthalpy.

Predictive Modeling of Spectroscopic Parameters

Density Functional Theory (DFT) has become a standard and reliable method for predicting the spectroscopic properties of molecules. These theoretical calculations allow for the simulation of spectra (such as infrared and NMR) which can be compared with experimental data to confirm a molecule's structure. nih.gov For benzofuran derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have shown good agreement between theoretical and experimental values. nih.govresearchgate.net

The process involves first optimizing the molecular geometry to find its lowest energy conformation. From this optimized structure, various properties can be calculated:

Vibrational Frequencies (IR Spectra): Theoretical calculations can predict the frequencies at which a molecule will absorb infrared radiation, corresponding to its vibrational modes (e.g., C=O stretching, O-H bending). These calculated frequencies often show a systematic deviation from experimental values (which are typically measured in the solid phase), but they are highly valuable in assigning the peaks in an experimental spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule in a given solvent. These predictions are instrumental in assigning signals in complex NMR spectra to specific atoms in the molecule.

Below is a table comparing experimental and calculated vibrational frequencies for the parent compound, 1-benzofuran-2-carboxylic acid, illustrating the accuracy of such predictive models.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Benzofuran-2-carboxylic acid Data adapted from DFT/UB3LYP/6-31G(d,p) level calculations on a related benzofuran derivative to illustrate the predictive power of computational methods. researchgate.net

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)
O-H Stretch~3000 (broad)3085
C=O Stretch16801715
C=C Aromatic Stretch15701588
C-O Stretch12981310
O-H Bend920945

Ligand-Receptor Interaction Studies for Mechanistic Insight (e.g., Molecular Docking)

Benzofuran derivatives are known to possess a wide range of biological activities, and understanding how they interact with protein targets is key to designing new therapeutic agents. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net

This method is crucial for:

Identifying Potential Biological Targets: Docking can be used to test the binding affinity of a compound against various known protein structures.

Understanding Mechanism of Action: By visualizing the interactions between the ligand and the protein's active site, researchers can hypothesize how the compound might inhibit or activate the protein's function.

Studies on various benzofuran-carboxylic acids have successfully used molecular docking to explore their potential as inhibitors for targets involved in cancer and infectious diseases. nih.govnih.gov

Binding Mode Predictions and Interaction Analysis

A molecular docking simulation yields several possible binding poses for the ligand within the receptor's binding site, each with a calculated binding energy or score. The pose with the lowest binding energy is typically considered the most probable binding mode. researchgate.net

Once the best pose is identified, a detailed interaction analysis is performed. This involves identifying all the non-covalent interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: These are critical for specificity and are formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like backbone carbonyl oxygens or specific amino acid side chains, e.g., Asp, Glu, Asn).

Hydrophobic Interactions: The nonpolar benzofuran ring system often interacts favorably with hydrophobic amino acid residues like Leucine, Valine, and Phenylalanine.

π-π Stacking: The aromatic rings of the benzofuran core can stack with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan.

Ionic Interactions: The deprotonated carboxylate group (-COO⁻) can form strong salt bridges with positively charged residues like Lysine and Arginine.

For instance, in a study of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A, molecular docking revealed key hydrogen bond interactions with residues Cys184 and Arg197 in the enzyme's active site, which were deemed essential for the inhibitory activity. nih.gov

Table 3: Example of Molecular Docking Interaction Analysis for a Benzofuran Derivative This table presents hypothetical interaction data for a benzofuran-based inhibitor docked into a protein active site, illustrating the typical findings of such a study.

ParameterValue / Residues
Target ProteinS. aureus Sortase A
Binding Energy (kcal/mol)-8.5
Interacting Residues
Hydrogen BondsArg197, Cys184
Hydrophobic InteractionsVal168, Ile182, Trp194
π-π StackingTrp194

Computational Screening Methodologies for Target Interaction Identification

Beyond docking single compounds, computational chemistry provides methods for large-scale screening to identify new potential drug candidates from vast chemical libraries. This process, often called virtual screening, is a cost-effective and time-efficient alternative to high-throughput experimental screening.

One powerful methodology is the Quantitative Structure-Activity Relationship (QSAR). researchgate.net QSAR models are mathematical models that attempt to correlate the chemical structure of a compound with its biological activity. The general workflow is:

Data Collection: A set of compounds (a "training set") with known biological activities against a specific target is gathered. For benzofurans, this could be their IC₅₀ values against a cancer cell line. researchgate.net

Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight) and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Generation: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build an equation that links the descriptors to the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using an external set of compounds not included in the model-building process.

Virtual Screening: The validated model is then used to predict the biological activity of a large library of new or untested compounds, allowing researchers to prioritize which ones to synthesize and test experimentally.

For benzofuran derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to design novel inhibitors by creating 3D models that map the steric and electrostatic properties required for high activity. researchgate.net

Structure Activity Relationship Sar Studies for Mechanistic Understanding of Molecular Interactions

Systematic Structural Modifications and their Impact on Molecular Recognition

Systematic modification of the benzofuran-2-carboxylic acid framework is a key strategy for exploring and optimizing molecular interactions. Research on this class of compounds has shown that even minor chemical changes can significantly alter a molecule's recognition by a biological target.

Key modifications and their effects include:

Modification of the Carboxylic Acid Group: The carboxylic acid at the C-2 position is a critical feature, often involved in forming key hydrogen bonds or salt bridges with target sites. nih.gov Its conversion into esters or amides has been a common strategy to modulate activity. For instance, a series of 3-substituted-benzofuran-2-carboxylic esters were evaluated as inhibitors of ischemic cell death, with certain ester derivatives showing high potency. amanote.com Similarly, converting the acid to N-aryl piperazine (B1678402) amides has been shown to be crucial for modulating cytotoxic activity in some series. nih.gov

Introduction of Substituents at the C-3 Position: The C-3 position is a frequent site for modification. Introducing a sulfur atom into the C-3 substituent of benzofuran-2-carboxylic esters was found to markedly improve inhibitory potency against ischemic cell death. amanote.com Other work has shown that installing various aryl and heteroaryl substituents at the C-3 position can create a diverse range of derivatives with different biological profiles. nih.gov

Formation of Hybrid Molecules: Fusing the benzofuran (B130515) scaffold with other heterocyclic rings is another powerful modification. Benzofuran-triazole hybrids, for example, have been synthesized and evaluated for various activities. nih.gov This approach leverages the synergistic effects of combining two biologically active pharmacophores.

Table 1: Impact of Systematic Structural Modifications on Benzofuran-2-Carboxylic Acid Derivatives
Modification TypePositionSpecific ChangeObserved ImpactReference
Functional Group ConversionC-2Carboxylic acid to esterModulated inhibitory potency against ischemic cell death. amanote.com amanote.com
Functional Group ConversionC-2Carboxylic acid to N-aryl piperazine amideConsidered vital for modulating cytotoxic activity. nih.gov nih.gov
Substituent IntroductionC-3Addition of a sulfur-containing side chainMarkedly improved inhibitory potency in a cell-based assay. amanote.com amanote.com
Hybridization-Coupling with a triazole moietyCreated hybrid compounds with notable antimicrobial activity. nih.gov nih.gov
HybridizationC-2Coupling with a quinoline-3-carboxylic acidGenerated novel hybrid structures. mdpi.com mdpi.com

Positional Isomerism and Substituent Effects on Reactivity and Interaction

The position of substituents on the benzofuran ring is a critical determinant of biological activity. nih.gov For 4-Methylbenzofuran-2-carboxylic acid, the methyl group at the C-4 position exerts specific steric and electronic effects that differentiate it from other isomers.

Halogenation: The introduction of halogens like chlorine, bromine, or fluorine can significantly increase activity, partly due to their ability to form halogen bonds. nih.gov The position of the halogen is crucial. For example, adding a fluorine atom at the C-4 position of a 2-benzofuranyl derivative led to a twofold increase in potency in one study. nih.gov In another series, a 4-chloro substituent on the benzofuran ring was part of the most potent compounds identified. amanote.com

Hydroxyl Groups: The presence and position of hydroxyl groups can be essential for activity. In one series of benzofuran derivatives, a hydroxyl group at the C-6 position was found to be requisite for antibacterial activity; its removal or blockage led to inactive compounds. niscair.res.in

Table 2: Effects of Substituent Position on the Activity of Benzofuran Derivatives
PositionSubstituentObserved EffectReference
C-4FluorineResulted in a 2-fold increase in inhibitory potency in a specific series. nih.gov nih.gov
C-6HydroxylFound to be essential for antibacterial activity in one study. niscair.res.in niscair.res.in
C-3BromomethylLed to remarkable cytotoxic activity against specific leukemia cell lines. nih.gov nih.gov
VariousHalogens (Cl, Br, F)Generally increase anticancer activity, with the position being a critical determinant. nih.govnih.gov nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Fundamental Studies

QSAR studies are computational methods that attempt to correlate the chemical structure of compounds with their biological activity. mdpi.com These models use physicochemical descriptors to predict the activity of new compounds and to understand the structural requirements for interaction.

For benzofuran derivatives, QSAR models have been developed to predict activities ranging from vasodilation to enzyme inhibition. nih.gov These studies typically involve calculating a range of molecular descriptors and using statistical methods like multiple linear regression to build a predictive equation. mdpi.com

Commonly used descriptors in QSAR studies of benzofuran analogs include:

Physicochemical Parameters: These describe properties like hydrophobicity (LogP), molar refractivity (MR), and molecular weight (MW). mdpi.com

Topological Descriptors: These are numerical values that describe the atomic connectivity and shape of the molecule.

A QSAR study on arylbenzofuran derivatives as H3-receptor antagonists found that a descriptor related to the count of carbon atoms separated by a specific number of bonds had a significant negative correlation with activity, suggesting that a more compact structure could be beneficial. Another QSAR model for vasodilator activity found a strong correlation with descriptors related to the molecule's electronic and geometric properties. nih.gov

Table 3: Examples of Descriptors Used in QSAR Models for Benzofuran Derivatives
Descriptor TypeExample DescriptorInterpretation in a QSAR ModelReference
PhysicochemicalLogP (Partition Coefficient)Correlates with the hydrophobicity of the molecule, influencing membrane permeability and binding to hydrophobic pockets. mdpi.com
PhysicochemicalMR (Molar Refractivity)Relates to the volume of the molecule and its polarizability, affecting steric interactions. mdpi.com
TopologicalT_C_C_7A negative coefficient for this descriptor suggested that fewer carbon atoms separated by 7 bonds increased antihistaminic activity.
Quantum-ChemicalMaximum partial charge for a C atomA positive correlation in a vasodilator model indicated that higher values for this descriptor were linked to increased bioactivity. nih.gov nih.gov

Stereochemical Influences on Molecular Interactions

Stereochemistry can play a profound role in molecular interactions, as biological targets like enzymes and receptors are chiral. This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image.

However, stereochemistry becomes a critical consideration when derivatives are synthesized that introduce one or more chiral centers. For example, if a substituent with a chiral carbon is added to the benzofuran scaffold, it will exist as a pair of enantiomers. These enantiomers, while having identical physical properties in a non-chiral environment, can exhibit vastly different biological activities. This is because one enantiomer may fit into a binding site much more effectively than the other, similar to how a right hand fits a right-handed glove.

While specific studies detailing the stereochemical influences of chiral derivatives of this compound were not identified, the principle remains fundamental in medicinal chemistry. The synthesis of chiral benzofuran derivatives would necessitate separation of the enantiomers and individual testing to determine which stereoisomer is responsible for the desired activity.

Exploration of Pharmacophore Models for Target Binding Site Characterization (Non-Clinical Focus)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. These models serve as templates for designing new molecules with a higher probability of being active. A pharmacophore model is defined by features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and charged groups.

For the benzofuran class of compounds, pharmacophore models have been developed to understand their interaction with various targets. For instance, a pharmacophore model generated for inhibitors of the EGFR protein, based on known active compounds, identified key features including hydrogen bond acceptors and a hydrogen bond donor. This model was then used to screen a library of designed benzofuran-1,2,3-triazole hybrids to identify potential new inhibitors.

The key features of a pharmacophore model for a benzofuran derivative would typically include:

An aromatic ring feature corresponding to the benzofuran core itself.

A hydrogen bond acceptor/donor feature from the C-2 carboxylic acid.

Additional hydrophobic or aromatic features from substituents on the ring system.

Table 4: Common Pharmacophoric Features for Benzofuran-Based Ligands
Pharmacophore FeatureCorresponding Chemical GroupRole in Molecular InteractionReference
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the carboxylic acid; furan (B31954) oxygenForms hydrogen bonds with donor groups (e.g., -NH, -OH) on the target protein.
Hydrogen Bond Donor (HBD)Hydroxyl proton of the carboxylic acidForms hydrogen bonds with acceptor groups (e.g., C=O, N) on the target protein.
Aromatic Ring (AR)The fused benzene (B151609) and furan ringsEngages in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp).
Hydrophobic Feature (HY)The benzofuran ring system; methyl groupFits into non-polar pockets within the binding site.

Applications of 4 Methylbenzofuran 2 Carboxylic Acid in Synthetic and Materials Science Research

Utility as a Building Block in Complex Molecule Synthesis

4-Methylbenzofuran-2-carboxylic acid is a valuable intermediate in organic synthesis, primarily owing to the reactivity of its carboxylic acid group and the stability of the benzofuran (B130515) ring system. nih.gov The benzofuran core itself is a key component of many biologically active molecules, and the ability to introduce this scaffold is crucial for medicinal chemistry and drug discovery. researchgate.netchemrxiv.org

The carboxylic acid at the C2 position serves as a versatile functional handle for a variety of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives, allowing for its integration into larger, more complex molecular architectures. nih.govresearchgate.net For instance, the synthesis of elaborate benzofuran-2-carboxamides often starts from the corresponding carboxylic acid, which is coupled with amines. chemrxiv.orgnih.gov This amide-bond forming reaction is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships by introducing diverse substituents.

Furthermore, the benzofuran ring can undergo functionalization, particularly at the C3 position, through modern catalytic methods like palladium-catalyzed C-H activation. nih.gov Starting with a precursor like this compound allows chemists to first establish the core structure and then build upon it, creating highly substituted and complex derivatives. The presence of the 4-methyl group can subtly influence the electronic properties and steric environment of the benzene (B151609) ring, which can affect the regioselectivity of subsequent reactions. This compound is therefore a key starting material for producing a diverse library of molecules for screening and development. nih.govresearchgate.net

Table 1: Representative Transformations of Benzofuran-2-Carboxylic Acid Scaffold
Reaction TypeReagentsProduct TypeSignificance
EsterificationAlcohol, Acid CatalystBenzofuran-2-carboxylate EsterProdrug synthesis, modifying solubility. nih.gov
AmidationAmine, Coupling Agent (e.g., HATU)Benzofuran-2-carboxamide (B1298429)Creation of biologically active compounds. chemrxiv.orgnih.gov
ReductionReducing Agent (e.g., LiAlH4)(Benzofuran-2-yl)methanolAccess to alcohol derivatives for further functionalization.
Halogenation (Decarboxylative)N-Bromosuccinimide (NBS)2-BromobenzofuranPrecursor for cross-coupling reactions. nih.gov

Precursor for Advanced Organic Materials

The field of materials science has increasingly turned to organic molecules for applications in electronics and optoelectronics, valued for their tunable properties and lower manufacturing costs. semanticscholar.org Heterocyclic compounds, particularly those with extended π-conjugated systems, are at the forefront of this research. Benzofuran derivatives are being investigated as components for functional materials, including those used in solar cells and optoelectronic devices. semanticscholar.orgnumberanalytics.com

This compound can serve as a monomer or a key building block for the synthesis of such advanced materials. The benzofuran moiety provides a rigid, planar, and electron-rich aromatic system that is conducive to charge transport and light absorption/emission. The carboxylic acid group can be used to link the molecule into a polymer chain or to anchor it onto a surface. For example, it could be polymerized with diols or diamines to form polyesters or polyamides with the benzofuran unit integrated into the polymer backbone. Such polymers could exhibit interesting thermal, mechanical, and electronic properties. The methyl group at the 4-position can enhance the solubility of these materials in organic solvents, which is a critical factor for solution-based processing and device fabrication. semanticscholar.org

Role in Catalyst Design and Ligand Synthesis

The design of ligands is central to the development of transition metal catalysts and coordination polymers like metal-organic frameworks (MOFs). Carboxylic acids are classic functional groups for coordinating to metal ions. nih.gov this compound, with its carboxylate function, is a promising candidate for creating novel ligands.

By coordinating to metal centers such as copper, zinc, or cobalt, it can form discrete metal complexes or extended network structures. researchgate.netresearchgate.net The benzofuran ring itself can participate in π-stacking interactions, helping to stabilize the resulting structures. unimi.it Derivatives of benzofuran-2-carboxylic acid, such as benzofuran-2-carbohydrazide, have been successfully used to synthesize Schiff base ligands that form stable complexes with a variety of transition metals. researchgate.net These complexes can be investigated for their catalytic activity in reactions like oxidations or cross-couplings. numberanalytics.com The steric and electronic properties of the ligand, influenced by the 4-methyl group, can fine-tune the behavior of the metal center, potentially leading to catalysts with enhanced activity or selectivity.

Potential in Agrochemical Research (Non-Clinical Focus)

The benzofuran scaffold is present in many compounds that exhibit significant biological activity, not only in medicine but also in agriculture. nih.govnih.gov Research has shown that benzofuran derivatives can possess potent pesticidal, insecticidal, nematicidal, and antifungal properties. researchgate.netgoogle.comrsc.org This makes the benzofuran chemical core an attractive starting point for the development of new crop protection agents.

This compound and its derivatives represent a class of compounds with potential for agrochemical applications. The core structure can be modified to create a range of analogs that can be screened for activity against various plant pathogens and pests. For example, patents have described benzofuran derivatives with general pesticidal utility. google.com Studies on related structures have demonstrated that modifications to the benzofuran ring and derivatization of functional groups can lead to compounds with significant antimicrobial activity against plant-relevant fungi and bacteria. researchgate.netresearchgate.net The development of new agrochemicals is critical for food security, and scaffolds like this compound provide a valuable platform for discovering novel active ingredients.

Table 2: Reported Agrochemical Activities of Benzofuran-based Compounds
Compound ClassObserved ActivityReference
General Benzofuran DerivativesPesticidal, Insecticidal, Nematicidal google.com
Cicerfuran (a natural benzofuran)Antifungal nih.gov
Substituted BenzofuransAntimicrobial against various bacteria and fungi nih.govrsc.org
Synthetic Benzofuran-thiazole derivativesGood antimicrobial activity nih.gov

Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned in the Article
Compound Name
This compound
Benzofuran-2-carbohydrazide
(Benzofuran-2-yl)methanol
2-Bromobenzofuran
Cicerfuran
Conocarpan
Ailanthoidol
Amiodarone
Bufuralol
Methoxsalen
Dronedarone
Vilazodone

Development of Analytical Methodologies for 4 Methylbenzofuran 2 Carboxylic Acid

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-Methylbenzofuran-2-carboxylic acid. The development of a validated HPLC method ensures accuracy, precision, and reliability of the analytical results. While a specific validated method for this compound is not extensively documented in publicly available literature, a method for the closely related isomer, 3-Methylbenzofuran-2-carboxylic acid, provides a strong foundation for its analysis. journalijcar.org

Reverse-Phase (RP) HPLC is the most common mode of chromatography used for the separation of aromatic carboxylic acids. tandfonline.comnih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column would be a suitable choice for the stationary phase. journalijcar.org The retention of the analyte can be controlled by adjusting the composition of the mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. journalijcar.orgtandfonline.com The pH of the aqueous buffer is a critical parameter as it influences the ionization state of the carboxylic acid group, thereby affecting its retention. nih.gov An acidic mobile phase is generally used to suppress the ionization of the carboxylic acid, leading to increased retention on the non-polar stationary phase. nih.gov

A simple, selective, accurate, and precise RP-HPLC method has been developed and validated for the simultaneous determination of the related compound 3-Methylbenzofuran-2-carboxylic acid and its process-related impurities. journalijcar.org This method can be adapted for this compound. The separation was achieved on an Agilent SB C18 column (250 × 4.6 mm, 3.5 µm) using a binary gradient mode. journalijcar.org The mobile phase consisted of a buffer at pH 3.4 (adjusted with acetic acid) as phase A and acetonitrile as phase B, with a flow rate of 0.9 ml/min. journalijcar.org

Normal-Phase (NP) HPLC , which utilizes a polar stationary phase and a non-polar mobile phase, is less commonly used for aromatic carboxylic acids but can be an alternative. nih.govshimadzu.com NP-HPLC might be advantageous for separating isomers or when dealing with samples in non-polar solvents.

Mixed-Mode Chromatography (MMC) offers a versatile approach by combining reverse-phase and ion-exchange retention mechanisms on a single column. helixchrom.comsielc.com This can provide unique selectivity for separating a mixture of acidic, basic, and neutral compounds. A method using a Primesep B column with a mobile phase of acetonitrile and a choice of acidic modifiers (formic acid, trifluoroacetic acid, etc.) has been shown to be effective for separating aromatic carboxylic acids. sielc.com

The choice of detector is crucial for achieving the desired sensitivity and selectivity.

UV/Vis and Photodiode Array (PDA) Detection: this compound contains a chromophore in its benzofuran (B130515) ring system, making it amenable to UV detection. nih.gov A photodiode array (PDA) detector is particularly useful as it can acquire the entire UV spectrum of the analyte, which aids in peak identification and purity assessment. For the related 3-Methylbenzofuran-2-carboxylic acid, UV detection was successfully employed. journalijcar.org The selection of an appropriate wavelength, typically at the absorption maximum of the compound, is essential for maximizing sensitivity.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for the determination of the molecular weight of the analyte and its fragments. nih.govresearchgate.netnih.gov This is particularly valuable for impurity identification and for analyzing complex matrices. nih.gov Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of carboxylic acids. nih.govnih.gov Derivatization may sometimes be employed to enhance ionization efficiency. nih.govnih.gov

The following table summarizes typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

ParameterConditionSource
Column Agilent SB C18 (250 × 4.6 mm, 3.5µm) journalijcar.org
Mobile Phase A: Buffer (pH 3.4 with Acetic Acid)B: Acetonitrile journalijcar.org
Flow Rate 0.9 ml/min journalijcar.org
Detection UV/PDA journalijcar.org
Alternative Column Primesep B (Mixed-Mode) sielc.com
Alternative Mobile Phase Acetonitrile/Water with Formic or Trifluoroacetic Acid sielc.com
Advanced Detection Mass Spectrometry (ESI-MS) nih.govnih.gov

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the quality and safety of a drug substance. ucc.ienih.gov HPLC is the primary technique for this purpose. A validated HPLC method, like the one described for 3-Methylbenzofuran-2-carboxylic acid, can be used to separate and quantify impurities. journalijcar.org The method was shown to be linear over a range of 0.0025 µg/ml to 0.75 µg/ml for the main compound and its impurities. journalijcar.org

The process involves:

Method Development: Optimizing the chromatographic conditions to achieve separation of the main compound from all potential impurities.

Method Validation: According to ICH guidelines, this includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). journalijcar.org

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate these degradation products from the main peak, demonstrating its stability-indicating nature.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. colostate.edu Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to form broad, tailing peaks. colostate.edu Therefore, derivatization is often necessary to convert the carboxylic acid into a more volatile and less polar derivative. nih.govcolostate.edu

Common derivatization approaches for carboxylic acids include:

Esterification: Converting the carboxylic acid to its corresponding ester, typically a methyl ester, using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. colostate.edu

Silylation: Reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester. colostate.edu

Pentafluorobenzyl (PFB) Derivatization: Using pentafluorobenzyl bromide (PFBBr) to form PFB esters, which are highly electron-capturing and thus suitable for sensitive detection by an electron capture detector (ECD) or mass spectrometry in negative chemical ionization mode. dss.go.th

Once derivatized, this compound can be analyzed by GC, likely using a non-polar or medium-polarity capillary column (e.g., HP-5). nist.gov The separation of different methylbenzofuran isomers has been reported using GC. nist.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like carboxylic acids. nih.govscispace.com CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

Capillary Zone Electrophoresis (CZE): In its simplest form, CZE separates ions based on their electrophoretic mobility in a buffer-filled capillary under the influence of an electric field. nih.gov For carboxylic acids, a basic buffer is typically used to ensure they are deprotonated and carry a negative charge.

Micellar Electrokinetic Chromatography (MEKC): This is a variation of CE that allows for the separation of both charged and neutral molecules. nih.gov A surfactant is added to the buffer at a concentration above its critical micelle concentration. The analytes partition between the aqueous buffer and the micelles, and separation is achieved based on a combination of electrophoretic mobility and partitioning. This technique could be particularly useful for separating this compound from its neutral impurities.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a powerful detection method like mass spectrometry, are invaluable for the comprehensive analysis and characterization of compounds. nih.gov

LC-MS: As mentioned earlier, LC-MS is a powerful tool for the analysis of this compound. nih.gov It can provide molecular weight information and structural details of the parent compound and its impurities, which is essential for impurity profiling and identification of unknown degradation products. nih.govresearchgate.net Derivatization can be employed to enhance the MS signal. nih.govnih.gov

GC-MS: Gas Chromatography-Mass Spectrometry is the gold standard for the analysis of volatile compounds. researchgate.net Following derivatization, GC-MS analysis of this compound would provide not only quantitative information but also mass spectra that can be compared against libraries for identification. The fragmentation patterns of benzofuran derivatives in GC-MS can be complex but provide valuable structural information.

The following table summarizes the applicability of these hyphenated techniques.

TechniqueSample PreparationInformation ObtainedSource
LC-MS Direct injection or derivatizationMolecular weight, structural information of parent and impurities, quantification nih.govresearchgate.netnih.gov
GC-MS Derivatization (e.g., esterification, silylation)Quantification, identification via mass spectral libraries, structural information from fragmentation colostate.eduresearchgate.net

Method Robustness and Validation according to Research Guidelines

The validation of an analytical method is a critical process in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose. For this compound, this process would be governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) on the validation of analytical procedures. ich.orgeuropa.eu This section details the typical validation parameters and robustness studies that would be performed for a quantitative High-Performance Liquid Chromatography (HPLC) method developed for this compound.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose. ich.org A validation protocol would be established prior to conducting any studies, outlining the performance characteristics to be evaluated and the corresponding acceptance criteria. ich.org

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For this compound, specificity would be demonstrated by comparing the chromatogram of a standard solution with that of a sample spiked with potential impurities and degradation products. The method is considered specific if the peak for this compound is well-resolved from other peaks.

Forced degradation studies are a crucial part of demonstrating specificity. researchgate.net These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. ich.orgresearchgate.net The analytical method must be able to separate the intact this compound from these degradation products.

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

For the assay of this compound, the linearity would typically be assessed over a range of 80% to 120% of the target concentration. A minimum of five concentration levels is recommended to establish linearity. ich.org The data would be statistically analyzed, often using a linear regression model. The correlation coefficient (r) and the coefficient of determination (r²) are key indicators of the quality of the linearity. An r² value of greater than 0.99 is generally considered acceptable. researchgate.netderpharmachemica.com

Illustrative Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
801210500
901359800
1001512300
1101663400
1201815600

This table is for illustrative purposes only.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is typically determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) or by recovery studies where a known amount of the analyte is added to a placebo matrix and then analyzed.

Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations with three replicates each). ich.org The accuracy is expressed as the percentage of analyte recovered by the assay.

Illustrative Accuracy Data for this compound

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.2100.2
120%120.0119.899.8

This table is for illustrative purposes only.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org Precision is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability: This refers to the precision under the same operating conditions over a short interval of time. It is typically assessed by a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range. ich.org

Intermediate Precision: This expresses the within-laboratory variations, for instance, on different days, with different analysts, or with different equipment.

Reproducibility: This assesses the precision between laboratories and is often considered in collaborative studies.

The precision is expressed as the relative standard deviation (RSD) of the series of measurements.

Illustrative Precision Data for this compound

Precision LevelParameterResult (RSD %)
RepeatabilityAssay of 6 replicate samples≤ 1.0%
Intermediate PrecisionDay 1 vs. Day 2≤ 2.0%
Analyst 1 vs. Analyst 2≤ 2.0%

This table is for illustrative purposes only.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org

For this compound, the LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.org For an HPLC method for this compound, typical parameters to be varied include:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Column temperature

Flow rate

The effect of these variations on the analytical results (e.g., peak area, retention time, and resolution) would be evaluated. The method is considered robust if the results remain within acceptable limits despite these small changes.

Illustrative Robustness Study for this compound

ParameterVariationEffect on Assay (%)Effect on Resolution
Flow Rate (mL/min)0.9, 1.0, 1.1± 1.5Acceptable
Mobile Phase pH± 0.2± 1.0Acceptable
Column Temperature (°C)± 5± 2.0Acceptable

This table is for illustrative purposes only.

Future Directions and Emerging Research Challenges

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are becoming central to the synthesis of complex molecules like 4-Methylbenzofuran-2-carboxylic acid. nih.gov Future research will prioritize the development of synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. A significant area of focus is the move away from stoichiometric reagents and harsh reaction conditions towards catalytic and more environmentally friendly alternatives.

Key strategies for sustainable synthesis include:

Catalyst-Free Synthesis: Exploring reactions that can proceed without a catalyst, such as the cascade reactions between nitroepoxides and salicylaldehydes, offers a greener alternative for producing benzofuran (B130515) derivatives. acs.org

Eco-Friendly Solvents: The use of deep eutectic solvents (DES), like choline (B1196258) chloride-ethylene glycol, presents an environmentally benign medium for one-pot synthesis reactions. acs.orgnih.gov Similarly, water has been successfully used as a solvent in some copper-catalyzed transformations to yield benzo[b]furans. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of benzofuran-2-carboxylic acids from 3-halocoumarins via the Perkin rearrangement. nih.gov This method offers a significant improvement over traditional heating methods, which can take several hours. nih.gov

Transition Metal Catalysis: While transition metals are widely used, the focus is shifting towards more abundant and less toxic metals. acs.orgresearchgate.net Nickel, for instance, has been effectively used to catalyze the synthesis of benzofuran derivatives. nih.gov Research into recyclable catalysts, such as palladium nanoparticles, is also a promising avenue for sustainable production. organic-chemistry.org

The following table summarizes some sustainable synthetic approaches applicable to benzofuran derivatives.

Synthetic ApproachKey FeaturesPotential Application to this compound
Microwave-Assisted Perkin RearrangementReduced reaction times (minutes vs. hours), high yields. nih.govSynthesis from a corresponding 4-methyl-substituted 3-bromocoumarin.
Copper-Catalyzed One-Pot SynthesisUse of eco-friendly deep eutectic solvents. acs.orgnih.govReaction of a 3-methyl-salicylaldehyde derivative with an appropriate amine and alkyne.
Catalyst-Free Cascade ReactionAvoids the use of metal catalysts. acs.orgReaction of a 3-methyl-salicylaldehyde with a suitable nitroepoxide.
Ruthenium-Catalyzed CycloisomerizationHigh chemo- and regioselectivity. organic-chemistry.orgCyclization of a correspondingly substituted benzannulated homopropargylic alcohol.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Unlocking the full potential of this compound requires a deep understanding of its reactivity. Future research will delve into discovering new reaction pathways and transformations that allow for the precise and efficient functionalization of the benzofuran core.

Emerging areas of exploration include:

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for modifying complex molecules. numberanalytics.com Research into C-H activation reactions on the benzofuran ring of this compound could lead to novel derivatives that are otherwise difficult to access. numberanalytics.com

Photochemical Reactions: Light-mediated reactions offer unique opportunities for functionalization. numberanalytics.com Exploring the photochemical reactivity of this compound could unveil new synthetic possibilities. numberanalytics.com Visible-light-mediated catalysis, for instance, has been used for the synthesis of benzofuran heterocycles from disulfides and enynes. nih.gov

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as domino or cascade reactions, enhances synthetic efficiency. nih.gov Developing such reactions for the synthesis and further modification of this compound is a key area of future research. nih.gov

Heterodienic Behavior: The discovery that the five-membered ring of some nitro-activated benzofuroxans can act as a heterodiene opens up new avenues for cycloaddition reactions. researchgate.net Investigating whether the furan (B31954) ring in this compound can be induced to participate in similar transformations could lead to novel molecular scaffolds. researchgate.net

Integration with Advanced High-Throughput Screening and Automation in Synthesis

To accelerate the discovery of new derivatives of this compound with desired properties, the integration of high-throughput screening (HTS) and automated synthesis is crucial. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds.

Key aspects of this integration include:

Automated Synthesizers: The use of automated synthesizers with reagent cartridges can significantly speed up the process of creating derivatives. youtube.com This technology, which requires minimal programming, makes automated synthesis more accessible to a broader range of chemists. youtube.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields and safety. youtube.com Applying flow chemistry to the synthesis of this compound and its derivatives can facilitate scalability and optimization.

Robotic Systems: Liquid-handling robotic systems combined with 96-well plates can automate the parallel synthesis of numerous analogs, enabling the rapid exploration of structure-activity relationships. youtube.com

Synergy between Computational and Experimental Approaches in Design and Discovery

The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. rsc.org For this compound, this collaboration can guide the design of new derivatives and predict their properties before they are synthesized in the lab.

Areas where this synergy is particularly impactful include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into reaction mechanisms, helping to explain experimental outcomes and optimize reaction conditions. acs.org For example, computational studies have been used to understand the chemoselectivity in the Rh(III)-catalyzed synthesis of benzofuran frameworks. acs.org

Predicting Reactivity and Properties: Computational tools can predict various properties of molecules, including their reactivity, electronic structure, and potential biological activity. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds with the most promising characteristics.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to biological targets, guiding the design of more potent and selective inhibitors. mdpi.comnih.gov

Addressing Specific Research Gaps and Overcoming Methodological Limitations

Despite the progress made in benzofuran chemistry, several challenges and research gaps remain, particularly concerning the synthesis and functionalization of specifically substituted compounds like this compound.

Key challenges to be addressed include:

Regio- and Stereoselectivity: Controlling the position and spatial orientation of substituents during synthesis remains a significant hurdle. numberanalytics.com Developing new catalysts and directing groups is essential for achieving high selectivity in reactions involving the benzofuran scaffold. numberanalytics.com

Scalability of Synthesis: Many of the currently available synthetic methods for benzofuran derivatives are not easily scalable, which limits their practical application in industrial settings. numberanalytics.com Future research must focus on developing robust and scalable synthetic routes. google.com

Functionalization of the Benzene (B151609) Ring: While methods for functionalizing the furan ring are relatively well-established, efficient and selective methods for introducing substituents onto the benzene portion of the benzofuran core are less developed and represent a significant challenge. researchgate.net

Q & A

Advanced Synthesis Optimization

Q: What strategies can be employed to optimize the synthesis of 4-methylbenzofuran-2-carboxylic acid derivatives with electron-withdrawing substituents (e.g., nitro or halogen groups)? A: Synthesis optimization requires careful selection of reaction conditions and catalysts. For example, halogenation can be achieved using electrophilic substitution with reagents like N-chlorosuccinimide (NCS) or bromine in acetic acid under controlled temperatures (40–60°C) . For nitro group introduction, nitration with nitric acid/sulfuric acid mixtures at 0–5°C minimizes side reactions. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) ensures high purity. Reaction monitoring by TLC and NMR intermediates is critical to identify byproducts .

Analytical Characterization Challenges

Q: How can researchers resolve contradictory spectral data (e.g., NMR or IR) for this compound derivatives? A: Contradictions often arise from impurities or solvent effects. Use orthogonal techniques:

  • NMR: Compare 1H^{1}\text{H} and 13C^{13}\text{C} NMR with computed spectra (DFT calculations) and literature analogs (e.g., PubChem data for benzofuran derivatives) .
  • HPLC-MS: Confirm molecular weight and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography: Resolve structural ambiguities by obtaining single-crystal data, as demonstrated for related benzofuran esters .

Biological Activity Evaluation

Q: What methodological frameworks are recommended for evaluating the biological activity (e.g., enzyme inhibition) of this compound derivatives? A:

In vitro assays: Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition) with IC50_{50} determination.

Docking studies: Perform molecular docking (AutoDock Vina) against target enzymes (e.g., dihydroorotate dehydrogenase) to predict binding modes .

In vivo models: For anticancer studies, use xenograft models with dose-response profiling (e.g., 10–100 mg/kg, oral administration) and toxicity screening (ALT/AST levels) .

Handling Hazardous Intermediates

Q: What safety protocols are critical when handling reactive intermediates (e.g., acyl chlorides) during this compound synthesis? A:

  • PPE: Use nitrile gloves, safety goggles, and fume hoods for all steps involving volatile reagents.
  • Ventilation: Ensure adequate airflow to prevent inhalation of toxic fumes (e.g., SO2_2 from thionyl chloride reactions).
  • Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal, as specified in safety data sheets .

Structure-Activity Relationship (SAR) Studies

Q: How can substituent effects (e.g., methyl vs. methoxy groups) on the benzofuran core be systematically studied to enhance pharmacological activity? A:

  • Synthetic diversification: Prepare analogs via Suzuki-Miyaura coupling (for aryl groups) or ester hydrolysis (for carboxylic acid derivatives) .
  • Activity clustering: Group compounds by substituent position (C-3 vs. C-4) and correlate with bioassay results (e.g., logP vs. IC50_{50}) to identify pharmacophores .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activities of this compound analogs across studies? A:

  • Reproducibility checks: Replicate experiments under identical conditions (solvent, pH, cell lines).
  • Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity levels) .
  • Collaborative validation: Share samples with independent labs for cross-verification, as done in antiviral studies for related compounds .

Material Science Applications

Q: What strategies enhance the thermal stability and hydrophobicity of this compound-based polymers? A:

  • Fluorinated derivatives: Introduce fluorine at the C-5 position via electrophilic fluorination to increase thermal stability (TGA data shows ~20°C improvement) .
  • Copolymer design: Blend with hydrophobic monomers (e.g., styrene) via radical polymerization. Characterize using DSC for glass transition temperature (Tg_g) analysis .

Reaction Mechanism Elucidation

Q: What experimental techniques are used to confirm reaction mechanisms (e.g., [3,3]-sigmatropic rearrangements) in benzofuran derivative synthesis? A:

  • Isotopic labeling: Use 18O^{18}\text{O}-labeled reagents to track oxygen migration in rearrangement steps .
  • Kinetic studies: Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methylbenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.